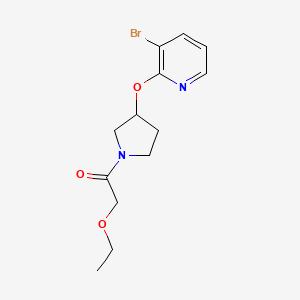
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .作用機序
The compound also contains a bromine atom, which could potentially undergo a halogen bond interaction with a suitable biological target. Halogen bonding is a type of non-covalent interaction that can influence the binding of a compound to its target .
The compound’s mode of action would depend on its specific interactions with its biological targets. These interactions could lead to changes in the target’s activity, which could then affect various biochemical pathways .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability. Factors such as the compound’s solubility, stability, and permeability could affect its ADME properties.
The compound’s action could result in various molecular and cellular effects, depending on its specific targets and the pathways they are involved in .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
実験室実験の利点と制限
One of the significant advantages of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is its potential as a drug candidate for the treatment of various diseases. The compound has shown promising results in preclinical studies and has the potential to be developed into a drug. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone. One of the significant directions is the development of the compound into a drug for the treatment of various diseases. Further studies are needed to understand the mechanism of action of the compound and its potential as a drug candidate. Other future directions include the development of new synthesis methods for the compound and the study of its potential applications in other fields.
合成法
The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone involves the reaction of 3-bromopyridine-2-carboxylic acid with 1-(2-ethoxyethyl)pyrrolidin-3-ol in the presence of a coupling agent. This reaction results in the formation of the desired compound. This synthesis method has been optimized to produce high yields of the compound and has been used in various scientific studies.
科学的研究の応用
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases. The compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-ethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-2-18-9-12(17)16-7-5-10(8-16)19-13-11(14)4-3-6-15-13/h3-4,6,10H,2,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMUTGHMLAXKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Azepan-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2534347.png)
![3-Methoxy-N-methyl-N-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2534351.png)
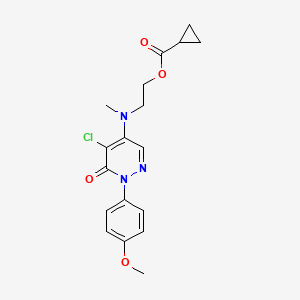
![ethyl [4-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2534354.png)
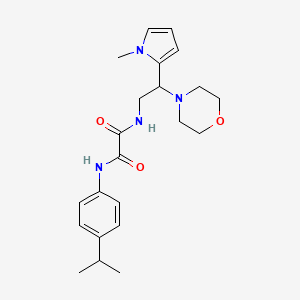
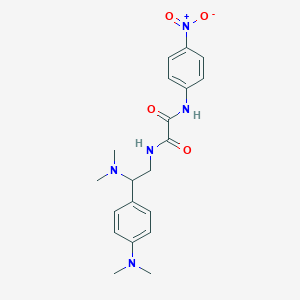
![4-amino-2-[4-(2-furylcarbonyl)piperazino]-N~5~-(4-methoxyphenyl)-5-pyrimidinecarboxamide](/img/structure/B2534359.png)

![6-(3-Chloro-4-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
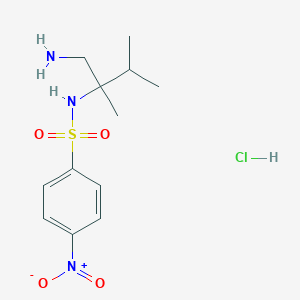
![N-[1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2534366.png)

![N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2534369.png)